1,3-Bis(4-piperidyl)propane

Description

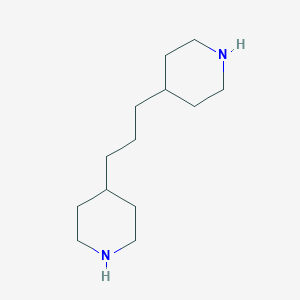

Structure

3D Structure

Properties

IUPAC Name |

4-(3-piperidin-4-ylpropyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2/c1(2-12-4-8-14-9-5-12)3-13-6-10-15-11-7-13/h12-15H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXEZLYIDQPBCBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCCC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044850 | |

| Record name | 4,4'-Propane-1,3-diyldipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Piperidine, 4,4'-(1,3-propanediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

16898-52-5 | |

| Record name | 4,4′-Trimethylenedipiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16898-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Trimethylenedipiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016898525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Bis(4-piperidyl)propane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidine, 4,4'-(1,3-propanediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Propane-1,3-diyldipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-trimethylenedipiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-TRIMETHYLENEDIPIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU53EC219I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to 1,3-Bis(4-piperidyl)propane: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Bis(4-piperidyl)propane, a versatile diamine building block utilized in synthetic chemistry and medicinal drug discovery. This document outlines its chemical identity, physicochemical properties, synthesis, and key applications, with a focus on its role in the development of novel therapeutics and advanced materials.

Chemical Identity and Structure

The compound commonly known as this compound is systematically named under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: 4-(3-piperidin-4-ylpropyl)piperidine[1][2]

The structure consists of two piperidine rings connected by a three-carbon propane linker at their 4-positions.[1][3] This bifunctional nature, with two secondary amine groups, is key to its utility as a versatile building block in organic synthesis.[1]

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. The compound is typically a white to off-white solid and is soluble in polar organic solvents.[3]

| Property | Value | Source |

| CAS Number | 16898-52-5 | [1][3] |

| Molecular Formula | C₁₃H₂₆N₂ | [3] |

| Molecular Weight | 210.36 g/mol | [1][4] |

| Melting Point | 65-68.5 °C (lit.) | [5][6] |

| Appearance | White to light yellow powder/crystal | [3][4] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through nucleophilic substitution reactions.[1] A prevalent method is the direct alkylation of piperidine.[1]

General Experimental Protocol: Alkylation of Piperidine

While specific, detailed experimental protocols are proprietary or published in subscription-based literature, a general methodology can be described. This approach involves the reaction of a piperidine derivative with a 1,3-dihaloalkane, such as 1,3-dibromopropane or 1,3-dichloropropane, in the presence of a base.[1] The base is essential for the deprotonation of the piperidine nitrogen, which enhances its nucleophilicity, allowing it to attack the electrophilic carbon atoms of the propane chain.[1]

The logical workflow for this synthesis is illustrated in the diagram below.

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a crucial intermediate and structural motif in various scientific domains, most notably in medicinal chemistry and polymer science.

Medicinal Chemistry

The piperidine rings within the structure are of significant interest in medicinal chemistry.[1] This compound serves as a scaffold in the design and synthesis of novel therapeutic agents.[1]

-

Neurodegenerative Disease Research: Derivatives of this compound have shown potential as treatments for neurodegenerative conditions such as Alzheimer's disease.[1] The flexible propane linker allows for the positioning of the two piperidine rings to interact with biological targets.

-

Anticancer Research: It is a key intermediate in the synthesis of novel anticancer agents.[1] For instance, it is used in the creation of bisnaphthalimidopropyl (BNIP) derivatives which have been investigated for their anticancer activity.[1]

Polymer Chemistry

The diamine nature of this compound makes it a valuable monomer in the synthesis of various polymers.

-

Hyperbranched Copolymers: It has been used in the synthesis of hyperbranched copolymers.[1][6] These three-dimensional polymers exhibit unique properties like high solubility and low viscosity.[1] One synthetic approach involves reacting it with monomers such as divinylsulfone and N-ethylenediamine.[1][6]

-

Hydrogels and Micelles: This compound is also a reactant in the creation of hydrogels and polymeric micelles, which are of significant interest for drug delivery systems.[1]

The logical relationship of its applications is depicted in the following diagram.

Caption: Key application areas of this compound.

Conclusion

This compound, with the IUPAC name 4-(3-piperidin-4-ylpropyl)piperidine, is a fundamentally important chemical building block. Its defined structure, characterized by two piperidine rings joined by a propane linker, provides a versatile scaffold for the synthesis of a wide array of more complex molecules. While detailed experimental protocols and extensive quantitative biological data are not widely available in the public domain, its established use as an intermediate in the development of pharmaceuticals for neurodegenerative diseases and cancer, as well as in the creation of advanced polymer systems, highlights its significance in both academic and industrial research. Future investigations will likely continue to expand upon the synthetic utility and therapeutic potential of derivatives based on this core structure.

References

- 1. This compound | 16898-52-5 | Benchchem [benchchem.com]

- 2. 1,3-Bis(4-piperidinyl)propane | C13H26N2 | CID 85631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 16898-52-5: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound CAS#: 16898-52-5 [m.chemicalbook.com]

- 5. This compound | CAS#:16898-52-5 | Chemsrc [chemsrc.com]

- 6. This compound | 16898-52-5 [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Bis(4-piperidyl)propane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(4-piperidyl)propane (CAS No: 16898-52-5) is a diamine compound featuring two piperidine rings linked by a central propane chain.[1] Its bifunctional nature, with two reactive secondary amine groups, makes it a valuable and versatile building block in organic synthesis and medicinal chemistry.[2] The flexible propane linker and the presence of two basic piperidine moieties are key structural features that have been exploited in the development of novel therapeutic agents and advanced materials.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental methodologies for their determination, and insights into its applications in drug development.

Chemical Identity and Structure

The fundamental identity of this compound is defined by its structural and molecular identifiers.

| Identifier | Value | Reference(s) |

| IUPAC Name | 4-(3-piperidin-4-ylpropyl)piperidine | [3] |

| CAS Number | 16898-52-5 | [1][4] |

| Molecular Formula | C₁₃H₂₆N₂ | [1][5] |

| Molecular Weight | 210.36 g/mol | [3][5] |

| Canonical SMILES | C1CNCCC1CCCC2CCNCC2 | [3] |

| InChI | InChI=1S/C13H26N2/c1(2-12-4-8-14-9-5-12)3-13-6-10-15-11-7-13/h12-15H,1-11H2 | [3] |

| InChIKey | OXEZLYIDQPBCBB-UHFFFAOYSA-N | [1][3] |

| Common Synonyms | 4,4'-Trimethylenedipiperidine, 1,3-Di-4-piperidylpropane | [3][4] |

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and application. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Reference(s) |

| Appearance | White to light yellow powder or crystal | [4] |

| Melting Point | 65-68.5 °C | [6] |

| Boiling Point | 327 °C | [7] |

| Density | 0.9578 g/cm³ (Predicted) | |

| Solubility | Soluble in water and polar organic solvents. | [1] |

| Vapor Pressure | 0.00306 mmHg at 25°C (Predicted) | |

| Refractive Index | 1.491 (Predicted) | |

| pKa (Predicted) | ~10.5-11.0 (for the piperidinium ions) | |

| LogP (Predicted) | 2.5 | [3] |

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range typically signifies a pure substance, whereas a broad and depressed range suggests the presence of impurities.[8]

Protocol:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 cm.[9][10]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[9] This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or an electrically heated metal block (e.g., a Mel-Temp apparatus).

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 2°C per minute, as the temperature approaches the expected melting point.

-

Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has completely melted into a clear liquid.[10] The melting point is reported as the range T1-T2.

Boiling Point Determination (Thiele Tube / Capillary Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11][12]

Protocol:

-

Sample Preparation: A few milliliters of the liquid sample (if melted) are placed into a small fusion tube.[13] A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.[12]

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer and heated in a Thiele tube or an aluminum block.[12][13]

-

Heating and Observation: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as bubbles.[14] Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube's open end.[12]

-

Data Recording: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[15] The barometric pressure should also be recorded.[11]

Solubility Assessment

This protocol determines the qualitative solubility of the compound in various solvents.

Protocol:

-

Sample Preparation: To a series of labeled test tubes, add approximately 25 mg of solid this compound.

-

Solvent Addition: Add 0.5 mL of a chosen solvent (e.g., water, 5% HCl, 5% NaOH, ethanol, diethyl ether) to each test tube.[16]

-

Mixing and Observation: Vigorously mix the contents of each tube.[17] Observe whether the solid dissolves completely. The compound is classified as soluble or insoluble.[16]

-

pH Measurement (for aqueous solutions): For the aqueous solution, use pH paper to determine if the solution is acidic, basic, or neutral.[17] As an amine, this compound is expected to form a basic solution in water.[18]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.[19] For a basic compound like this compound, the pKa refers to the acidity of its conjugate acid (the protonated piperidinium ions). Potentiometric titration is a highly accurate method for its determination.[20]

Protocol:

-

Solution Preparation: Prepare a solution of this compound of a known concentration (e.g., 1 mM) in water, which may contain a co-solvent like methanol to ensure full dissolution.[19][21]

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.[21] Purge the solution with nitrogen to remove dissolved CO₂.[21]

-

Titration: Make the solution acidic (e.g., pH 1.8-2.0) with a standardized solution of a strong acid (e.g., 0.1 M HCl).[22] Then, titrate the solution by adding small, precise volumes of a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each addition.[22]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be identified from the inflection points on the titration curve.[20][22]

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug design.[23] The shake-flask method is the traditional and most reliable technique for its measurement.[24]

Protocol:

-

Phase Preparation: Prepare a mixture of n-octanol and water (or a pH 7.4 buffer for LogD measurement) and allow the two phases to saturate by shaking them together for 24 hours, followed by separation.[23]

-

Partitioning: Dissolve a known amount of this compound in the n-octanol phase. Add a precise volume of the aqueous phase.[25]

-

Equilibration: Vigorously shake the mixture for a set period to allow the compound to partition between the two phases until equilibrium is reached.[24]

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

-

Concentration Analysis: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).[25]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[26]

Synthesis, Reactivity, and Applications

Synthesis

This compound is typically synthesized via classical organic reactions. A common and established method is the nucleophilic substitution reaction between a piperidine derivative and a 1,3-dihalopropane (e.g., 1,3-dibromopropane or 1,3-dichloropropane) in the presence of a base.[2] The base deprotonates the piperidine nitrogen, enhancing its nucleophilicity to attack the electrophilic carbons of the propane chain.[2]

Caption: General workflow for the synthesis of this compound.

Role in Drug Development

The rigid piperidine rings connected by a flexible linker make this compound an important scaffold in medicinal chemistry.[2] While the compound itself is not known to have significant biological activity, its derivatives have shown great promise in treating neurodegenerative diseases and cancer.[2]

Notably, derivatives of this compound have been synthesized and evaluated as potent inhibitors of acetylcholinesterase (AChE), a key enzyme target in the treatment of Alzheimer's disease.[2][27] Alzheimer's is characterized by a deficit in the neurotransmitter acetylcholine; inhibiting AChE increases the levels and duration of action of acetylcholine in the brain.[2] Molecular docking studies have shown that these derivatives can effectively bind to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme, demonstrating a dual-binding mechanism.[2][27] Certain derivatives have shown significantly higher inhibition than standard treatments, marking them as promising leads for new anti-Alzheimer's agents.[2][27]

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by derivatives.

Safety and Handling

Based on GHS classifications, this compound is associated with the following hazards:

-

H302: Harmful if swallowed.[3]

-

H314 / H315: Causes severe skin burns and eye damage / Causes skin irritation.[3]

-

H319: Causes serious eye irritation.

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It should be stored in a dry, sealed container.[5]

Conclusion

This compound is a chemically significant compound with well-defined physicochemical properties. Its true value lies in its role as a versatile synthetic intermediate, particularly in the field of medicinal chemistry. The unique structural arrangement of two piperidine rings connected by a flexible three-carbon linker provides an ideal scaffold for the design of potent and specific enzyme inhibitors and other therapeutic agents. Further exploration of its derivatives is likely to yield novel candidates for treating a range of diseases, underscoring the importance of this foundational chemical building block.

References

- 1. CAS 16898-52-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 16898-52-5 | Benchchem [benchchem.com]

- 3. 1,3-Bis(4-piperidinyl)propane | C13H26N2 | CID 85631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-Di-4-piperidylpropane | 16898-52-5 | TCI AMERICA [tcichemicals.com]

- 5. CAS 16898-52-5 | 1,3-Di-4-piperidylpropane - Synblock [synblock.com]

- 6. This compound | CAS#:16898-52-5 | Chemsrc [chemsrc.com]

- 7. This compound | 16898-52-5 [chemicalbook.com]

- 8. athabascau.ca [athabascau.ca]

- 9. scribd.com [scribd.com]

- 10. byjus.com [byjus.com]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 13. byjus.com [byjus.com]

- 14. Video: Boiling Points - Concept [jove.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. www1.udel.edu [www1.udel.edu]

- 17. chemhaven.org [chemhaven.org]

- 18. moorparkcollege.edu [moorparkcollege.edu]

- 19. enamine.net [enamine.net]

- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. dergipark.org.tr [dergipark.org.tr]

- 23. LogP / LogD shake-flask method [protocols.io]

- 24. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 25. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 26. researchgate.net [researchgate.net]

- 27. 1,3-di-4-piperidylpropane derivatives as potential acetyl cholinesterase antagonists: Molecular docking, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,3-Bis(4-piperidyl)propane (CAS: 16898-52-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(4-piperidyl)propane, with the CAS registry number 16898-52-5, is a diamine compound featuring two piperidine rings linked by a central propane chain.[1][2] Its unique structural characteristics, particularly the presence of two secondary amine groups and a flexible three-carbon linker, make it a valuable and versatile building block in medicinal chemistry and materials science.[1] This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, synthesis, purification, and significant applications in drug discovery, focusing on its role as a scaffold for novel therapeutic agents.

Physicochemical and Spectroscopic Data

This compound is typically a white to off-white solid, characterized by its basic nature due to the two piperidine nitrogen atoms.[2] It is hygroscopic and should be stored accordingly.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 16898-52-5 | [1] |

| Molecular Formula | C₁₃H₂₆N₂ | [2] |

| Molecular Weight | 210.36 g/mol | [1] |

| IUPAC Name | 4-(3-piperidin-4-ylpropyl)piperidine | [1] |

| Synonyms | 4,4'-Trimethylenedipiperidine, 1,3-Di-4-piperidylpropane | [3] |

| Appearance | White to light yellow powder/crystal | [3] |

| Melting Point | 65-68.5 °C | [4] |

| Boiling Point | 327 °C (Predicted) | [1] |

| pKa | 10.99 ± 0.10 (Predicted) | [1] |

Spectroscopic Data

Spectroscopic techniques are crucial for the structural confirmation of this compound. A summary of available spectroscopic data is provided in Table 2.

| Technique | Data | Reference(s) |

| ¹H NMR | Spectra available for reference. | [5] |

| ¹³C NMR | Spectra available for reference. | [5] |

| FTIR (cm⁻¹) | 3316 (N-H stretch), 2920-2856 (C-H stretch), 1180-1100 (C-N stretch) | [6] |

| Mass Spectrometry | Electron Ionization (EI) mass spectrum available. Top m/z peaks at 82, 56, 30. | [7] |

Synthesis and Purification

Several synthetic routes to this compound have been established, primarily relying on classical organic reactions.

Synthesis Experimental Protocols

Protocol 1: Alkylation of Piperidine Derivatives

A common and direct method for the synthesis of this compound involves the alkylation of a suitable piperidine precursor with a 1,3-dihalopropane.[1]

-

Reaction Scheme: 2 eq. of 4-substituted piperidine + 1,3-dihalopropane → this compound

-

Reagents and Solvents: 4-halopiperidine or piperidine, 1,3-dibromopropane or 1,3-dichloropropane, a suitable base (e.g., K₂CO₃, Et₃N), and a polar aprotic solvent (e.g., acetonitrile, DMF).

-

Procedure:

-

To a solution of the piperidine derivative and base in the chosen solvent, add the 1,3-dihalopropane dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

The crude product is then purified by column chromatography or recrystallization.

-

Protocol 2: Modern Synthesis via Isonicotinate and Acetylpyridine

A more contemporary approach avoids hazardous materials and is more suited for larger-scale manufacturing. This method proceeds through a series of condensation and reduction steps.[1]

-

Starting Materials: An isonicotinate (an ester of 4-pyridinecarboxylic acid) and acetylpyridine.[1]

-

General Workflow: The synthesis involves a sequence of condensation reactions to build the carbon skeleton, followed by reduction of the pyridine rings to piperidines. Specific reaction conditions are optimized to achieve high yields.

Purification Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is an effective method for obtaining high-purity this compound. A patented method utilizes aliphatic nitriles as the solvent.[8]

-

Solvents: Acetonitrile, propionitrile, or butyronitrile.[8]

-

Procedure:

-

Dissolve the crude this compound (e.g., 130 g) in a suitable volume of the chosen nitrile solvent (e.g., 750 ml of acetonitrile) by heating to the boiling point.[8]

-

Allow the clear solution to cool slowly to room temperature to induce crystallization.[8]

-

Further cooling in an ice bath or to lower temperatures (0 to -20 °C) can be used to maximize the yield of the crystallized product.[8]

-

Isolate the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum. A yield of approximately 89% can be expected.[8]

-

Protocol 2: Column Chromatography

For the removal of impurities with similar solubility, silica gel column chromatography is a suitable method.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of methanol in dichloromethane (e.g., 5-10% MeOH in DCM) is often effective for eluting the product.[1] The polarity of the eluent can be adjusted based on TLC analysis.

-

Procedure:

-

Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.

-

Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column. Dry loading by adsorbing the crude product onto a small amount of silica gel is recommended for better separation.

-

Elute the column with the solvent gradient, collecting fractions.

-

Monitor the fractions by TLC.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

-

Applications in Drug Discovery and Medicinal Chemistry

The bifunctional nature and defined stereochemistry of the this compound scaffold make it a privileged structure in the design of novel therapeutic agents.

Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

Derivatives of this compound have been synthesized and investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.[1] Molecular docking studies have shown that these derivatives can bind to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme, a dual-binding mechanism that is considered beneficial.[1] Certain derivatives have demonstrated potent AChE inhibition with IC₅₀ values in the sub-micromolar range, making them promising candidates for further development.[1]

Anticancer Agents

This compound serves as a critical intermediate in the synthesis of novel anticancer agents, particularly for breast cancer.[1] It has been used as a linker to synthesize bisnaphthalimidopropyl (BNIP) derivatives, such as bisnaphthalimidopropyl-dipiperidyl-propane (BNIPPiProp).[1] These compounds are designed to intercalate with DNA in cancer cells, leading to cytotoxicity.[1] BNIP derivatives have shown potent activity against human breast cancer cell lines, such as MDA-MB-231 and SKBR-3, with IC₅₀ values in the micromolar to sub-micromolar range.[1]

Sigma Receptor Ligands

The piperidine moiety is a common structural feature in ligands that bind to sigma receptors, which are proteins involved in various cellular functions and implicated in neuropsychiatric disorders.[1] The structural framework of this compound makes it an attractive scaffold for the development of selective sigma receptor ligands, which could have therapeutic potential in neurology and psychiatry.[1]

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its well-defined structure and reactivity make it a valuable starting material for the synthesis of complex molecules with diverse biological activities. The successful application of this scaffold in the development of potent acetylcholinesterase inhibitors and anticancer agents underscores its potential in medicinal chemistry. Further exploration of its derivatives is likely to yield novel therapeutic candidates for a range of diseases.

References

- 1. This compound | 16898-52-5 | Benchchem [benchchem.com]

- 2. CAS 16898-52-5: this compound | CymitQuimica [cymitquimica.com]

- 3. 1,3-Di-4-piperidylpropane | 16898-52-5 | TCI AMERICA [tcichemicals.com]

- 4. This compound | 16898-52-5 [chemicalbook.com]

- 5. This compound(16898-52-5) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 1,3-Bis(4-piperidinyl)propane | C13H26N2 | CID 85631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. DE2310418A1 - 1,3-Di-(4-piperidyl)-propane purificn. - by recrystallisation from an aliphatic nitrile - Google Patents [patents.google.com]

Spectroscopic Profile of 1,3-Bis(4-piperidyl)propane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-Bis(4-piperidyl)propane (CAS No: 16898-52-5), a versatile building block in organic synthesis and medicinal chemistry. The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in a clear and concise format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Data

A 400 MHz ¹H NMR spectrum in deuterated chloroform (CDCl₃) has been reported for this compound. Due to the molecule's symmetry, the two piperidyl groups are expected to show equivalent signals, leading to a simplified spectrum. The proton environments can be broadly categorized as follows:

| Protons | Expected Chemical Shift Range (ppm) | Expected Multiplicity |

| N-H of piperidine | Broad singlet | s |

| C-H (axial and equatorial) adjacent to nitrogen | Multiplet | m |

| C-H (axial and equatorial) on the piperidine ring | Multiplet | m |

| C-H of the propyl chain | Multiplet | m |

¹³C NMR Data

The ¹³C NMR spectrum, also reported in CDCl₃, provides insight into the carbon framework of the molecule. The symmetrical nature of the compound simplifies the spectrum, with equivalent carbons in the two piperidine rings.

| Carbon Atoms | Expected Chemical Shift Range (ppm) |

| C-N in piperidine ring | 40 - 60 |

| C-C in piperidine ring | 25 - 45 |

| C-C in propyl chain | 20 - 40 |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound has been recorded in the 4000–400 cm⁻¹ region.[1]

| Vibrational Mode | Observed Frequency (cm⁻¹) |

| N-H Stretching | 3460, 3110[1] |

| C-H Stretching (piperidine) | 2920-2856[1] |

| C-N Stretching | ~1180-1100[1] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound is available.

| m/z (mass-to-charge ratio) | Ion |

| 210 | [M]⁺ (Molecular Ion) |

| 82 | Most abundant fragment |

| 56 | Second most abundant fragment |

| 30 | Third most abundant fragment |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited. These represent standard procedures and may require optimization for specific instrumentation.

NMR Spectroscopy Protocol

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Acquire a standard proton spectrum.

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.

-

A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy Protocol

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Thoroughly mix a small amount of the solid sample with dry potassium bromide (KBr) in a mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS) Protocol

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.

Sample Preparation:

-

Dissolve the sample in a suitable volatile solvent (e.g., methanol, dichloromethane).

-

The concentration should be adjusted based on the instrument's sensitivity.

GC-MS Analysis:

-

Inject the sample solution into the GC, where it is vaporized and separated on a capillary column.

-

The separated components elute from the column and enter the mass spectrometer.

Mass Analysis:

-

In the ion source (e.g., electron ionization), molecules are fragmented and ionized.

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate key workflows related to the synthesis and analysis of this compound.

Caption: A generalized workflow for the synthesis of this compound.

Caption: A logical workflow for the comprehensive spectroscopic analysis of the target compound.

References

A Technical Guide to 1,3-Bis(4-piperidyl)propane for Researchers and Drug Development Professionals

An In-depth Overview of a Versatile Building Block: Commercial Availability, Quality Control, and Applications

This technical guide provides a comprehensive overview of 1,3-Bis(4-piperidyl)propane, a key building block in pharmaceutical and polymer chemistry. Aimed at researchers, scientists, and drug development professionals, this document details commercially available sources of high-purity this compound (≥97%), outlines rigorous experimental protocols for purity verification, and explores its applications through a hypothetical signaling pathway.

Commercial Suppliers of High-Purity this compound (≥97%)

The procurement of high-quality starting materials is a critical first step in any research and development endeavor. This compound is available from a range of chemical suppliers, often with purity levels of 97% or higher, as determined by Gas Chromatography (GC). Below is a summary of some commercial suppliers. Researchers are advised to request certificates of analysis (CoA) to confirm the purity and identity of the purchased material.

| Supplier | Product Name(s) | CAS Number | Purity Specification | Analytical Method |

| Sigma-Aldrich | 4,4′-Trimethylenedipiperidine | 16898-52-5 | 97% | Not specified |

| Thermo Scientific Chemicals (formerly Alfa Aesar) | 1,3-Bis(4-piperidinyl)propane | 16898-52-5 | 97+% | Not specified |

| TCI America | 1,3-Di-4-piperidylpropane | 16898-52-5 | >97.0% | GC |

| CymitQuimica | 1,3-Di-4-piperidylpropane | 16898-52-5 | >97.0% | GC |

| Chem-Impex | 1,3-Di-4-piperidylpropane | 16898-52-5 | ≥ 97% | GC |

| HENAN NEW BLUE CHEMICAL CO.,LTD | This compound | 16898-52-5 | 99% | Not specified |

| Zhuozhou Wenxi import and Export Co., Ltd. | This compound | 16898-52-5 | 99%+ | HPLC |

Experimental Protocols for Purity Verification

To ensure the quality and integrity of this compound for downstream applications, a series of analytical tests should be performed. The following are detailed methodologies for key experiments.

Gas Chromatography-Flame Ionization Detection (GC-FID) for Purity Assessment

Gas chromatography is a robust method for determining the purity of volatile and semi-volatile compounds like this compound. The flame ionization detector provides excellent sensitivity for organic molecules.

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID).

-

Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Reagents:

-

Dichloromethane (DCM), HPLC grade

-

This compound sample

Procedure:

-

Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of dichloromethane to prepare a 1 mg/mL solution.

-

GC-FID Conditions:

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes

-

Ramp: 15 °C/min to 280 °C

-

Hold: 10 minutes at 280 °C

-

-

Detector Temperature: 300 °C

-

-

Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected in the chromatogram.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Reverse-phase HPLC is a versatile technique for separating the main component from any non-volatile impurities. Since this compound lacks a strong UV chromophore, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended. Alternatively, a simple isocratic method with UV detection at a low wavelength can be used for initial screening.

Instrumentation:

-

HPLC system with a UV detector.

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of 70% Acetonitrile and 30% Water, with 0.1% Trifluoroacetic acid added to both solvents.

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.

-

HPLC Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

UV Detection Wavelength: 210 nm

-

-

Data Analysis: Assess the purity by calculating the area percentage of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

-

Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.

-

Spectral Interpretation: The ¹H NMR spectrum is expected to show signals corresponding to the piperidine and propane protons. The ¹³C NMR spectrum will confirm the number of unique carbon environments in the molecule. The spectra should be compared with reference data if available.

Visualizing Workflows and Pathways

To further aid researchers, the following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway involving a derivative of this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate for the synthesis of novel compounds in drug discovery and materials science.[1] Its utility as a flexible linker makes it an important building block.[1] The careful selection of commercial suppliers and rigorous in-house quality control are paramount to the success of research projects utilizing this compound. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to ensure the quality of their starting materials and to conceptualize the potential applications of novel molecules derived from this compound.

References

An In-depth Technical Guide on the Early Synthesis Routes for 4,4'-Trimethylenedipiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the seminal, early synthesis routes for 4,4'-Trimethylenedipiperidine, a significant heterocyclic compound. The information presented is collated from foundational publications in the field of organic chemistry, offering a practical resource for researchers in drug development and related scientific disciplines. This document focuses on the core synthetic strategies, providing detailed experimental protocols, quantitative data, and visual representations of the chemical pathways.

Introduction

4,4'-Trimethylenedipiperidine, also known as 1,3-bis(4-piperidyl)propane, is a bicyclic amine that has found applications as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry. Its structural motif, featuring two piperidine rings connected by a propyl linker, imparts specific conformational properties that are of interest in medicinal chemistry. The early synthetic routes to this compound laid the groundwork for its accessibility and subsequent investigation. These methods primarily revolve around the synthesis of the aromatic precursor, 4,4'-trimethylenedipyridine, followed by its complete reduction.

Core Synthesis Strategy: A Two-Step Approach

The most prominent early and efficient synthesis of 4,4'-Trimethylenedipiperidine involves a two-step process:

-

Synthesis of the Precursor: The preparation of the aromatic intermediate, 4,4'-trimethylenedipyridine.

-

Catalytic Hydrogenation: The reduction of the pyridine rings of the precursor to yield the final saturated dipiperidine compound.

Pioneering work in this area was conducted by Levine and his collaborators in the 1950s, and their methodologies remain a cornerstone for the synthesis of this class of compounds.

Part 1: Synthesis of the Aromatic Precursor: 4,4'-Trimethylenedipyridine

The initial and crucial step is the formation of the dipyridylpropane backbone. An early and effective method for this synthesis involves the reaction of 4-picoline with a suitable one-carbon electrophile, such as paraformaldehyde, in the presence of a catalyst.

Experimental Protocol: Synthesis of 4,4'-Trimethylenedipyridine from 4-Picoline

This procedure is based on the method described by Magnus and Levine in the Journal of Organic Chemistry (1957).

Reaction:

Methodology:

-

Reagent Preparation: A mixture of 4-picoline (2.0 moles, 186.2 g) and paraformaldehyde (1.0 mole, 30.0 g) is prepared. To this, acetic anhydride (1.0 mole, 102.1 g) and concentrated hydrochloric acid (0.1 mole, 8.5 mL) are added.

-

Reaction Conditions: The reaction mixture is heated in a sealed vessel or an autoclave at a temperature of 235-245°C for a duration of 8 hours.

-

Work-up and Purification:

-

After cooling, the reaction mixture is diluted with water and made strongly alkaline with a 30% sodium hydroxide solution.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., benzene or toluene).

-

The combined organic extracts are dried over anhydrous potassium carbonate.

-

The solvent is removed by distillation, and the residue is fractionally distilled under reduced pressure.

-

-

Isolation: The fraction boiling at 168-172°C at 2 mm Hg is collected as 4,4'-trimethylenedipyridine. The product solidifies upon cooling.

Quantitative Data:

| Reactant/Product | Molar Mass ( g/mol ) | Moles | Amount | Yield (%) | Boiling Point (°C @ 2 mmHg) |

| 4-Picoline | 93.13 | 2.0 | 186.2 g | - | - |

| Paraformaldehyde | 30.03 | 1.0 | 30.0 g | - | - |

| Acetic Anhydride | 102.09 | 1.0 | 102.1 g | - | - |

| 4,4'-Trimethylenedipyridine | 198.26 | - | - | 35 | 168-172 |

Part 2: Catalytic Hydrogenation to 4,4'-Trimethylenedipiperidine

The second step involves the reduction of the two pyridine rings of 4,4'-trimethylenedipyridine to form the corresponding piperidine rings. Catalytic hydrogenation is the most effective method for this transformation.

Experimental Protocol: Hydrogenation of 4,4'-Trimethylenedipyridine

This protocol is adapted from the general methods for pyridine reduction, with conditions optimized for this specific substrate.

Reaction:

Methodology:

-

Reaction Setup: 4,4'-Trimethylenedipyridine (0.1 mole, 19.8 g) is dissolved in absolute ethanol (150 mL) in a high-pressure autoclave. Raney Nickel catalyst (approximately 2 g, freshly prepared and washed) is added to the solution.

-

Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized with hydrogen to approximately 100 atmospheres. The mixture is heated to 150°C with constant agitation.

-

Reaction Monitoring: The reaction is monitored by the cessation of hydrogen uptake. The theoretical amount of hydrogen uptake is 6 moles per mole of substrate.

-

Work-up and Purification:

-

After cooling and venting the excess hydrogen, the catalyst is removed by filtration through a bed of celite.

-

The ethanolic solution is concentrated under reduced pressure to remove the solvent.

-

The resulting crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane or petroleum ether).

-

Quantitative Data:

| Reactant/Product | Molar Mass ( g/mol ) | Moles | Amount | Yield (%) | Melting Point (°C) |

| 4,4'-Trimethylenedipyridine | 198.26 | 0.1 | 19.8 g | - | - |

| Raney Nickel | - | - | ~2 g | - | - |

| 4,4'-Trimethylenedipiperidine | 210.36 | - | - | >90 | 67-69 |

Summary and Conclusion

The early synthesis of 4,4'-Trimethylenedipiperidine is a robust two-step process that remains relevant in contemporary organic synthesis. The initial condensation of 4-picoline with paraformaldehyde provides the aromatic precursor, 4,4'-trimethylenedipyridine, which is then efficiently reduced to the final product via catalytic hydrogenation. The methodologies detailed in this guide, derived from seminal literature, offer a clear and reproducible pathway for the preparation of this valuable heterocyclic compound. Researchers can utilize these protocols as a foundation for their synthetic endeavors, with the understanding that modern analytical and purification techniques can further enhance the efficiency and purity of the final product.

Role of 1,3-Bis(4-piperidyl)propane as a versatile building block

An In-depth Technical Guide to 1,3-Bis(4-piperidyl)propane as a Versatile Building Block

Introduction

This compound, also known by its IUPAC name 4-(3-piperidin-4-ylpropyl)piperidine, is a bifunctional organic compound featuring two piperidine rings connected by a flexible three-carbon propane linker.[1][2] This unique structure, combining rigid heterocyclic scaffolds with a non-rigid chain, makes it an exceptionally versatile building block in several scientific domains. Its two secondary amine groups provide reactive sites for a wide array of chemical transformations, establishing it as a valuable precursor in medicinal chemistry, materials science, and coordination chemistry.[1][3] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and diverse applications of this compound for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is typically a white to off-white solid at room temperature and is soluble in polar organic solvents.[3][4] The presence of two basic nitrogen atoms within the piperidine rings allows it to participate in hydrogen bonding and protonation.[3] A summary of its key properties is presented below.

| Property | Value | References |

| CAS Number | 16898-52-5 | [1][5] |

| Molecular Formula | C₁₃H₂₆N₂ | [3][6] |

| Molecular Weight | 210.36 g/mol | [1][7] |

| Melting Point | 65-68.5 °C | [5][6][8] |

| Boiling Point | 327 °C | [5][6] |

| Density | ~0.894 - 0.957 g/cm³ | [5][6] |

| IUPAC Name | 4-(3-piperidin-4-ylpropyl)piperidine | [1][2] |

| Synonyms | 4,4′-Trimethylenedipiperidine, 1,3-Di-4-piperidylpropane | [2][3] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through classical organic reactions such as nucleophilic substitution and alkylation.[1] A prevalent and direct method involves the double alkylation of piperidine derivatives.

One established route is the reaction of a 4-substituted piperidine with a 1,3-dihalopropane (e.g., 1,3-dibromopropane or 1,3-dichloropropane) in the presence of a base. The base facilitates the deprotonation of the piperidine nitrogen, enhancing its nucleophilicity to attack the electrophilic carbons of the propane chain.[1]

Caption: General workflow for the synthesis of this compound.

Applications as a Versatile Building Block

The bifunctional nature of this compound makes it an ideal starting material or intermediate in numerous synthetic pathways.[1]

Medicinal Chemistry and Drug Discovery

The piperidine moiety is a well-established privileged scaffold in drug discovery, and this compound provides a direct route to novel therapeutics.[1]

-

Core Scaffold: It serves as a central framework for designing new therapeutic agents. Derivatives have shown significant promise in research targeting neurodegenerative diseases like Alzheimer's disease and certain types of cancer.[1]

-

Flexible Linker: The propane chain acts as a flexible linker to connect two pharmacophores, a common strategy in designing molecules that can bind to multiple targets or interact with different pockets of a single target protein.

-

SAR Studies: Its reactive amine groups allow for the straightforward synthesis of a library of derivatives, which is crucial for structure-activity relationship (SAR) studies to optimize lead compounds.[1] For instance, derivatives have been explored for potential antileukemic and anticonvulsant properties.[1]

Caption: Role of this compound in a typical drug discovery workflow.

Materials Science and Polymer Chemistry

The ability of this compound to act as a monomer or cross-linking agent is key to its utility in materials science.[1]

-

Polymer Synthesis: It has been used as a monomer in the synthesis of hyperbranched copolymers by reacting it with monomers like divinylsulfone.[1][6][8] It is also a reactant for creating long-chain polymers such as polyamides and polyureas, and has been used with maleic anhydride and sulfur to create poly(amide-thioamide) polymers.[1]

-

Hydrogels and Micelles: The compound is a valuable reactant for creating hydrogels and polymeric micelles, which are of significant interest for advanced drug delivery systems.[1]

Caption: Use of this compound as a monomer in polymer synthesis.

Coordination Chemistry

In coordination chemistry, this compound functions as a flexible N-donor ligand. The nitrogen atoms can coordinate with metal ions, and the adaptable propane linker allows for the formation of diverse supramolecular structures, making it a compound of interest in constructing coordination polymers and metal-organic frameworks (MOFs).[1][5][9] For example, it has been used to synthesize two- and three-dimensional cadmium-organic frameworks.[6][8]

Experimental Protocols: Key Reactions

The nucleophilic character of the secondary amine groups is central to the utility of this compound as a building block. N-alkylation is a fundamental transformation used to append a vast range of functional groups.

General Protocol for N,N'-Dialkylation via Nucleophilic Substitution

This protocol describes a general method for the direct dialkylation of this compound using an alkyl halide.

Materials:

-

This compound (1.0 eq.)

-

Alkyl halide (e.g., Iodomethane, Benzyl bromide) (2.2 - 2.5 eq.)

-

Base (e.g., anhydrous Potassium Carbonate (K₂CO₃), Diisopropylethylamine (DIPEA)) (3.0 - 4.0 eq.)

-

Anhydrous polar aprotic solvent (e.g., Acetonitrile (ACN), N,N-Dimethylformamide (DMF))

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the anhydrous solvent (to achieve a concentration of 0.1-0.5 M).

-

Add the base (e.g., finely powdered K₂CO₃, 3.0 eq.). Stir the suspension for 15-30 minutes at room temperature.

-

Add the alkyl halide (2.2 eq.) to the mixture. Depending on the reactivity of the halide, the addition can be done dropwise or in portions to control any potential exotherm.

-

Heat the reaction mixture to an appropriate temperature (typically 60-80 °C) and stir.[10]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.[11]

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N,N'-dialkylated product.[10][11]

Conclusion

This compound is a powerful and versatile building block whose value stems from its distinct structural features: two reactive piperidine nitrogens bridged by a flexible propane linker. This configuration provides a robust platform for generating molecular diversity, making it an indispensable tool in the synthesis of novel pharmaceuticals, advanced polymers, and complex coordination frameworks.[1] Its continued application in both academic and industrial research underscores its significance in the ongoing development of new materials and therapeutic agents.

References

- 1. This compound | 16898-52-5 | Benchchem [benchchem.com]

- 2. 1,3-Bis(4-piperidinyl)propane | C13H26N2 | CID 85631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 16898-52-5: this compound | CymitQuimica [cymitquimica.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | CAS#:16898-52-5 | Chemsrc [chemsrc.com]

- 6. This compound CAS#: 16898-52-5 [m.chemicalbook.com]

- 7. CAS 16898-52-5 | 1,3-Di-4-piperidylpropane - Synblock [synblock.com]

- 8. This compound | 16898-52-5 [chemicalbook.com]

- 9. ias.ac.in [ias.ac.in]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Hygroscopic Nature and Storage of 1,3-Bis(4-piperidyl)propane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hygroscopic properties of 1,3-Bis(4-piperidyl)propane, a key consideration for its handling, storage, and application in research and pharmaceutical development. Due to the limited publicly available quantitative hygroscopicity data for this specific compound, this document combines supplier information with established scientific principles and methodologies for characterizing hygroscopic materials.

Introduction to Hygroscopicity in Pharmaceutical Development

Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical physical property of active pharmaceutical ingredients (APIs) and excipients.[1] Moisture uptake can significantly impact a compound's stability, flowability, dissolution rate, and crystalline structure, ultimately affecting its efficacy and shelf life.[2] For this compound, a bifunctional piperidine derivative used in the synthesis of various compounds including polymers and potential pharmaceutical agents, understanding its interaction with atmospheric moisture is paramount. While detailed studies are not widely published, supplier safety data sheets explicitly recommend storing the compound in a dry, tightly closed environment, with some noting it as a hygroscopic substance to avoid.[3][4]

Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₃H₂₆N₂ | [5][3] |

| Molecular Weight | 210.36 g/mol | [3] |

| CAS Number | 16898-52-5 | [5][3] |

| Appearance | White to light yellow powder or crystal | [4] |

| Melting Point | 65-68.5 °C (lit.) | [5] |

| Solubility | Soluble in water | [5] |

The presence of two secondary amine groups in the piperidine rings contributes to the molecule's polarity and its ability to form hydrogen bonds with water molecules, a common structural feature in hygroscopic compounds.[6]

Quantitative Assessment of Hygroscopicity

While specific experimental data for this compound is not available in the public domain, the following table presents illustrative data based on typical hygroscopicity classifications for pharmaceutical powders. This data demonstrates how a compound like this compound might behave under varying humidity conditions.

Table 1: Illustrative Hygroscopicity Data for a Moderately Hygroscopic Compound

| Relative Humidity (% RH) at 25°C | Equilibrium Moisture Content (% w/w) | Classification |

| 20 | 0.1 | Non-hygroscopic |

| 40 | 0.2 | Slightly hygroscopic |

| 60 | 1.5 | Moderately hygroscopic |

| 80 | 4.8 | Moderately hygroscopic |

| 90 | >15.0 | Very hygroscopic |

Note: This data is representative and should be confirmed by experimental analysis for this compound.

Recommended Storage and Handling

Based on supplier recommendations and the compound's likely hygroscopic nature, the following storage conditions are advised:

-

Temperature: Store in a cool, dark place, with some suppliers recommending 2-8°C.[5]

-

Atmosphere: Store under an inert gas (e.g., nitrogen or argon) to minimize contact with atmospheric moisture and air.[4]

-

Container: Keep the container tightly closed and in a dry, well-ventilated place.[3]

Improper storage can lead to physical changes such as clumping and potential chemical degradation, impacting the material's purity and performance in subsequent applications.

Caption: Logical flow of storage conditions and their impact on compound integrity.

Experimental Protocols for Hygroscopicity Determination

To definitively characterize the hygroscopic nature of this compound, the following experimental methods are recommended.

DVS is a gravimetric technique that measures the mass change of a sample as it is exposed to a series of controlled relative humidity (RH) steps at a constant temperature.[7][] This method provides a detailed moisture sorption-desorption isotherm.

Protocol:

-

Place 5-15 mg of this compound onto the DVS sample pan.

-

Dry the sample under a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved.

-

Increase the RH in steps of 10% from 0% to 90%. At each step, monitor the sample weight until equilibrium is reached ( dm/dt ≤ 0.002% per minute).

-

Decrease the RH in similar steps from 90% back to 0% to obtain the desorption isotherm.

-

Plot the percentage change in mass against the RH to generate the sorption-desorption profile.

This method is used to determine the water content of a sample at a specific point in time, for instance, after storage under defined conditions.[7]

Protocol:

-

Prepare a known mass of this compound.

-

Store the sample in a desiccator with a controlled humidity environment (e.g., using saturated salt solutions) for a defined period (e.g., 24 hours).

-

After exposure, quickly transfer the sample to the Karl Fischer titration vessel.

-

Titrate the sample with the Karl Fischer reagent to determine the amount of absorbed water.

-

Express the water content as a percentage of the initial sample weight.

References

- 1. Hygroscopicity Evaluation - CD Formulation [formulationbio.com]

- 2. jocpr.com [jocpr.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 1,3-Di-4-piperidylpropane | 16898-52-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. This compound CAS#: 16898-52-5 [m.chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. quora.com [quora.com]

An In-depth Technical Guide on the Solubility of 1,3-Bis(4-piperidyl)propane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-Bis(4-piperidyl)propane, a versatile building block in pharmaceutical and materials science applications. Due to its unique structural features, understanding its behavior in various organic solvents is crucial for its effective utilization in synthesis, formulation, and purification processes.

Core Concepts in Solubility

The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, while non-polar compounds dissolve in non-polar solvents. The molecular structure of this compound, featuring two polar piperidine rings and a non-polar propane linker, suggests a nuanced solubility profile. Factors such as temperature, pressure, and the presence of impurities can also significantly influence solubility.[1]

Qualitative Solubility of this compound

Table 1: Summary of Qualitative Solubility Information for this compound

| Solvent Type | Predicted Solubility | Rationale |

| Polar Protic | Likely Soluble | Capable of hydrogen bonding with the nitrogen atoms of the piperidine rings. Examples include methanol, ethanol. |

| Polar Aprotic | Likely Soluble | Can engage in dipole-dipole interactions. Examples include dimethylformamide (DMF)[5], dimethyl sulfoxide (DMSO).[6] |

| Non-Polar | Likely Less Soluble | The overall polarity of the molecule due to the piperidine rings may limit solubility in non-polar solvents like hexane.[1] |

| Aqueous Solutions | Some Solubility | The basic nature of the piperidine nitrogens allows for protonation in acidic aqueous solutions, forming more soluble salts. |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, a standardized experimental protocol is essential. The following outlines a general methodology based on the widely accepted shake-flask method, which can be adapted for various analytical techniques.

General Experimental Workflow for Solubility Determination

The process involves creating a saturated solution of the compound and then measuring its concentration.

Caption: A flowchart illustrating the key steps in determining the solubility of a compound.

Detailed Methodologies

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a precise volume of the chosen organic solvent. The excess solid is crucial to ensure that the solution becomes saturated.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaker or agitator within a temperature-controlled environment.

-

Agitate the mixture for a sufficient duration (typically 24 to 48 hours) to allow the system to reach equilibrium.[7]

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, filtration through a syringe filter (e.g., 0.45 µm PTFE) or centrifugation can be employed.[8]

-

-

Analysis of Solute Concentration:

-

The concentration of this compound in the supernatant can be determined by various analytical techniques:

-

Gravimetric Method: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.[9]

-

High-Performance Liquid Chromatography (HPLC): This is a highly accurate method where the saturated solution is appropriately diluted and injected into an HPLC system.[8] A calibration curve prepared with standard solutions of known concentrations is used for quantification.

-

UV-Visible Spectroscopy: If the compound has a suitable chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a standard curve.

-

Gas Chromatography (GC): For volatile compounds and solvents, GC can be an effective analytical tool.

-

-

-

Calculation of Solubility:

-

The solubility is calculated from the concentration of the saturated solution and is typically expressed in units such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or milligrams per milliliter (mg/mL).

-

Logical Framework for Solubility Classification

For a preliminary assessment of solubility and to classify the compound based on its acid-base properties, a systematic approach can be used.

Caption: A decision tree for the qualitative analysis of a compound's solubility.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is highly recommended that researchers determine the quantitative solubility in their solvent systems of interest using the experimental protocols outlined.

References

- 1. youtube.com [youtube.com]

- 2. CAS 16898-52-5: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound|lookchem [lookchem.com]

- 4. 16898-52-5 | CAS DataBase [m.chemicalbook.com]

- 5. This compound | 16898-52-5 | Benchchem [benchchem.com]

- 6. dovepress.com [dovepress.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pharmajournal.net [pharmajournal.net]

Potential Applications of Piperidine Derivatives in Neurodegenerative Disease: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to engage in various intermolecular interactions have made it a valuable building block in the design of compounds targeting the central nervous system. This technical guide explores the burgeoning field of piperidine derivatives as potential therapeutic agents for a range of devastating neurodegenerative diseases, including Alzheimer's Disease, Parkinson's Disease, Huntington's Disease, and Amyotrophic Lateral Sclerosis (ALS). We delve into the core mechanisms of action, present key quantitative data, provide detailed experimental protocols, and visualize the intricate signaling pathways involved.

Piperidine Derivatives in Alzheimer's Disease

Alzheimer's Disease (AD) is characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles, leading to synaptic dysfunction and neuronal loss. A key therapeutic strategy has been the inhibition of acetylcholinesterase (AChE) to enhance cholinergic neurotransmission.

Quantitative Data for Piperidine Derivatives in Alzheimer's Disease

Several piperidine derivatives have been synthesized and evaluated for their potential in AD, primarily as cholinesterase inhibitors. The following table summarizes the in vitro inhibitory activities and other relevant data for a selection of these compounds.

| Compound/Derivative | Target(s) | IC50/Ki Value | In Vitro/In Vivo Model | Key Findings & Efficacy | Pharmacokinetic Parameters | Reference(s) |

| Donepezil | AChE | IC50: 5.7 nM | Human AChE | Standard of care for AD | Brain concentration is 6-7 times higher than plasma | [1] |

| 1-Benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | AChE | IC50: 0.41 µM | In vitro AChE assay | Potent AChE inhibitor | Predicted to be BBB permeant | |

| 1-Benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide | AChE | IC50: 5.94 µM | In vitro AChE assay | Moderate AChE inhibitor | Predicted to be BBB permeant | |

| N-(2-(piperidine-1-yl)ethyl)benzamide derivative (5d) | AChE | IC50: 13 nM | In vitro AChE assay | More potent than Donepezil | Predicted to have favorable ADME properties | [2] |

| Piperine | AChE, MAO-A, MAO-B | - | STZ-induced sAD mouse model | Ameliorated cognitive deficits, reduced oxidative stress and neuroinflammation | Rapidly absorbed, detectable in plasma within 15 mins in rats |

Signaling Pathway: Acetylcholinesterase Inhibition

The primary mechanism of action for many piperidine-based anti-Alzheimer's agents is the inhibition of acetylcholinesterase. This enzyme is responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft. By blocking AChE, these inhibitors increase the concentration and duration of action of acetylcholine, thereby enhancing cholinergic signaling, which is impaired in AD.

Piperidine Derivatives in Parkinson's Disease

Parkinson's Disease (PD) is primarily caused by the loss of dopaminergic neurons in the substantia nigra. Therapeutic strategies often focus on restoring dopaminergic tone or protecting neurons from further degeneration. Monoamine oxidase B (MAO-B) inhibitors are a key class of drugs used in PD treatment.

Quantitative Data for Piperidine Derivatives in Parkinson's Disease

Piperidine derivatives have been investigated for their neuroprotective effects and their ability to inhibit MAO-B in the context of Parkinson's Disease.

| Compound/Derivative | Target(s) | IC50/Ki Value | In Vitro/In Vivo Model | Key Findings & Efficacy | Pharmacokinetic Parameters | Reference(s) |

| Piperine | - | - | MPTP-induced mouse model of PD | Attenuated motor coordination deficits, reduced loss of TH-positive cells, anti-inflammatory and anti-apoptotic effects. | Cmax in mice: 1.076 µg/mL at 6 hr (oral), 3.085 µg/mL at 0.5 hr (IV) | [3][4] |

| Pyridazinobenzylpiperidine derivative (S5) | MAO-B | IC50: 0.203 µM | In vitro MAO-B assay | Potent and selective MAO-B inhibitor | Predicted to be BBB permeant | [5] |

| Pyridazinobenzylpiperidine derivative (S16) | MAO-B | IC50: 0.979 µM | In vitro MAO-B assay | Selective MAO-B inhibitor | Predicted to be BBB permeant | [5] |

| Fluorine-substituted piperidine derivative (4l) | MAO-A | IC50: 0.40 µM | In vitro MAO-A assay | Potent MAO-A inhibitor | Not reported | [6] |

| Fluorine-substituted piperidine derivative (4n) | MAO-B | IC50: 1.01 µM | In vitro MAO-B assay | Potent MAO-B inhibitor | Not reported | [6] |

Signaling Pathway: Nrf2-Keap1 Antioxidant Response